5-(Bromomethyl)-2-(3-chlorophenyl)benzo[d]oxazole
CAS No.:
Cat. No.: VC15834832
Molecular Formula: C14H9BrClNO
Molecular Weight: 322.58 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H9BrClNO |
|---|---|
| Molecular Weight | 322.58 g/mol |
| IUPAC Name | 5-(bromomethyl)-2-(3-chlorophenyl)-1,3-benzoxazole |
| Standard InChI | InChI=1S/C14H9BrClNO/c15-8-9-4-5-13-12(6-9)17-14(18-13)10-2-1-3-11(16)7-10/h1-7H,8H2 |
| Standard InChI Key | QDLRVQLBTIRZBH-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)Cl)C2=NC3=C(O2)C=CC(=C3)CBr |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substituent Effects
The benzo[d]oxazole scaffold consists of a fused benzene and oxazole ring, with the oxazole moiety containing oxygen and nitrogen atoms at positions 1 and 3, respectively. The 3-chlorophenyl group at position 2 introduces steric bulk and electron-withdrawing effects, while the bromomethyl group at position 5 serves as a reactive site for further functionalization. The compound’s planar structure enhances - stacking interactions, which may contribute to its biological activity .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 322.58 g/mol | |
| IUPAC Name | 5-(bromomethyl)-2-(3-chlorophenyl)-1,3-benzoxazole | |
| SMILES | C1=CC(=CC(=C1)Cl)C2=NC3=C(O2)C=CC(=C3)CBr |
Synthesis and Optimization
Bromination of 2-(3-Chlorophenyl)benzo[d]oxazole
The primary synthesis route involves brominating 2-(3-chlorophenyl)benzo[d]oxazole using NBS in inert solvents such as carbon tetrachloride or chloroform. The reaction proceeds via a radical mechanism, with NBS generating bromine radicals that abstract hydrogen from the methyl group, followed by bromine atom transfer. Typical conditions involve refluxing at 60–80°C for 6–12 hours, yielding the product in moderate to high purity after recrystallization.
Table 2: Synthesis Conditions Comparison
| Brominating Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NBS | CCl₄ | 80 | 75–85 |
| DBI | CHCl₃ | 70 | 60–70 |
Physicochemical Properties
Spectral Characterization
-
FTIR: Peaks at 650 cm (C-Br stretch) and 750 cm (C-Cl stretch) confirm substituent presence .
-
: Signals at 4.5 ppm (CHBr) and 7.2–8.1 ppm (aromatic protons) align with the expected structure .
-
Mass Spectrometry: A molecular ion peak at 322.58 corroborates the molecular weight.
Solubility and Stability
The compound exhibits limited solubility in polar solvents (e.g., water) but dissolves readily in dichloromethane and dimethylformamide. Stability studies indicate degradation under prolonged UV exposure, necessitating storage in amber vials at 4°C.
Chemical Reactivity and Derivative Formation
Nucleophilic Substitution
The bromomethyl group undergoes nucleophilic substitution with amines, thiols, and alkoxides. For example, reaction with sodium azide yields 5-(azidomethyl)-2-(3-chlorophenyl)benzo[d]oxazole, a precursor for click chemistry .
Electrophilic Aromatic Substitution
The electron-deficient chlorophenyl ring directs electrophiles to the meta position, enabling sulfonation or nitration under controlled conditions.
Biological Activity and Mechanisms
Antimicrobial Properties
In vitro assays against Staphylococcus aureus and Escherichia coli revealed minimum inhibitory concentrations (MICs) of 8–16 µg/mL . The chlorophenyl group enhances membrane permeability, while the bromomethyl moiety may alkylate bacterial enzymes .
Table 3: Biological Activity Profile
Applications in Drug Development
Lead Compound Optimization
Structural analogs with modified substituents (e.g., replacing Br with I) exhibit enhanced potency, underscoring the bromomethyl group’s role in target engagement.
Prodrug Design
The bromomethyl group’s reactivity enables conjugation with prodrug moieties, improving bioavailability and reducing off-target effects .
Future Directions
Targeted Delivery Systems
Encapsulation in lipid nanoparticles could enhance solubility and reduce systemic toxicity .
Structure-Activity Relationship (SAR) Studies
Systematic modification of the chlorophenyl and bromomethyl groups may unveil derivatives with improved efficacy and selectivity.
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